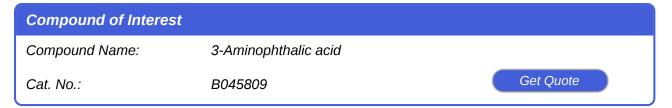


Exploring Derivatives of 3-Aminophthalic Acid for Research: A Technical Guide

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Introduction

3-Aminophthalic acid, a dicarboxylic acid and amine-substituted aromatic compound, serves as a versatile and crucial building block in synthetic chemistry.[1][2] Historically recognized as the chemiluminescent product of luminol oxidation, its applications have expanded significantly, positioning it as a molecule of interest for researchers, particularly in drug development and materials science.[3][4][5] This guide provides an in-depth overview of **3-aminophthalic acid**, its derivatives, synthesis protocols, and its burgeoning applications in cutting-edge research fields. Its utility ranges from a precursor in the synthesis of pharmaceuticals like Apremilast to a key component in developing advanced functional materials such as metal-organic frameworks (MOFs).[1][4][6] Most notably, recent discoveries have highlighted its role as a stable and effective ligand for the Cereblon (CRBN) E3 ubiquitin ligase, opening new avenues in the field of targeted protein degradation.[3][7][8]

Core Properties of 3-Aminophthalic Acid

A summary of the key physical and chemical properties of **3-aminophthalic acid** is presented below.



Property	Value	Reference(s)
CAS Number	5434-20-8	[1]
Molecular Formula	C ₈ H ₇ NO ₄	[1]
Molecular Weight	181.15 g/mol	[1]
Appearance	Pale-yellow to yellow powder	[1]
Melting Point	180-185 °C	[1]
Boiling Point	436.4 °C at 760 mmHg	[1]
Density	1.551 g/cm ³	[1]
Synonyms	3-Amino-1,2- benzenedicarboxylic acid, o- Aminophthalic acid	[9]

Synthesis of 3-Aminophthalic Acid and its Derivatives

The primary route for synthesizing **3-aminophthalic acid** is through the reduction of 3-nitrophthalic acid.[1][4][10] Various methods have been established, offering flexibility in terms of reagents, reaction conditions, and scale. Due to the relative instability of **3-aminophthalic acid**, it is often converted to its more stable hydrochloride dihydrate salt for storage and transportation.[11]

Key Synthesis Methodologies



Method	Reducing Agent <i>l</i> Catalyst	Key Conditions	Notes	Reference(s)
Catalytic Hydrogenation	Hydrogen gas with Platinic Oxide (PtO ₂) or Palladium (Pd) catalyst	Methanol solvent, ~25 psi H² pressure	High yield, clean reaction.	[1][10]
Hydrazine Reduction	Hydrazine hydrate with Ferric Chloride/Activate d Carbon	-	Common industrial method.	[4][12]
Iron Powder Reduction	Iron powder	Dilute hydrochloric acid	Method can have complex work-up and long reaction times.	[12]
Stannous Chloride Reduction	Stannous Chloride (SnCl ₂)	Concentrated hydrochloric acid	Harsh conditions, significant equipment corrosion.	[12]
Sulfur-based Reduction	Elemental sulfur, sulfide, or a mixture	-	Patented method with claims of high yield and being environmentally friendly.	[12]

Experimental Protocols

Protocol 1: Synthesis of **3-Aminophthalic Acid** via Catalytic Hydrogenation

This protocol is based on the hydrogenation of purified 3-nitrophthalic acid.[10]



- Purification of Starting Material: Dissolve commercial 3-nitrophthalic acid in hot water, filter the solution, and allow it to cool for approximately 2 hours to recrystallize pure 3-nitrophthalic acid.
- Dissolution: Dissolve the recrystallized 3-nitrophthalic acid (e.g., 13 g, 0.062 mole) in methanol (200 ml).
- Hydrogenation: Add a catalytic amount of platinic oxide (e.g., 50 mg) to the solution.
- Reaction: Place the mixture in a hydrogenation apparatus and pressurize with hydrogen gas to 25 psi.
- Monitoring: Allow the reaction to proceed until hydrogen uptake ceases (typically around one hour).
- Isolation: Filter the reaction mixture to remove the catalyst.
- Purification: Evaporate the solvent from the filtrate to yield solid **3-aminophthalic acid**.

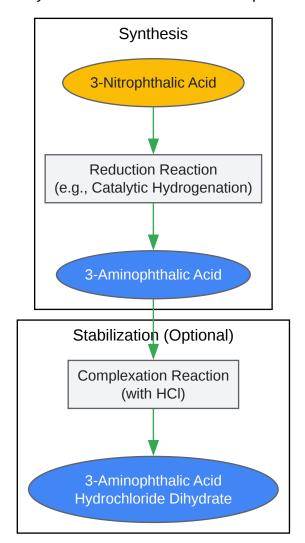
Protocol 2: Preparation of **3-Aminophthalic Acid** Hydrochloride Dihydrate

This protocol describes the synthesis of the stable salt form, often used for industrial production.[3][11]

- Dissolution: Dissolve 3-nitrophthalic acid in a suitable solvent (e.g., n-heptane, tert-butyl methyl ether mixture).
- Inert Atmosphere: Purge the reactor with nitrogen gas to replace the air.
- Hydrogenation: Add a catalyst, such as skeleton nickel, and introduce hydrogen gas under controlled pressure (e.g., 0.5 MPa) to reduce the nitro group.
- Catalyst Removal: Once the reaction is complete, filter the mixture to remove the catalyst.
- Complexation: Cool the filtrate (e.g., to 10 °C) and slowly add concentrated hydrochloric acid to form the hydrochloride salt.



• Isolation and Drying: Isolate the resulting solid product via centrifugation and dry it under vacuum to obtain **3-aminophthalic acid** hydrochloride dihydrate.[3]



General Synthesis Workflow for 3-Aminophthalic Acid

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Caption: General synthesis workflow for 3-aminophthalic acid and its stable salt.

Key Research Applications and Mechanisms



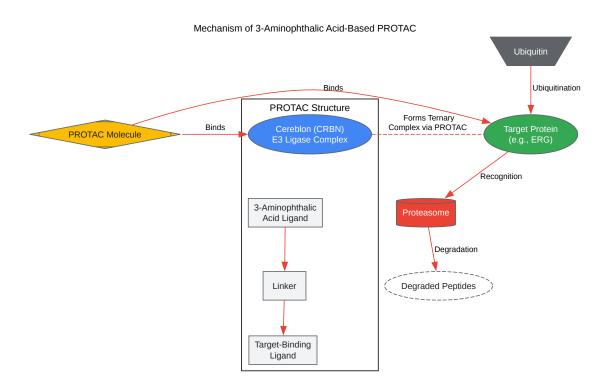
The unique structure of **3-aminophthalic acid**, featuring both amino and carboxylic acid groups, makes it a valuable scaffold for developing bioactive molecules.[3][4]

Targeted Protein Degradation (PROTACs)

A significant recent development is the identification of **3-aminophthalic acid** as a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][7][8] This discovery has paved the way for its use in Proteolysis-Targeting Chimeras (PROTACs).

- Mechanism: PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
 3-aminophthalic acid-based PROTACs, termed O'PROTACs, utilize this moiety to engage CRBN.[3][7]
- Advantages: Compared to traditional immunomodulatory drugs (IMiDs) like thalidomide used for the same purpose, 3-aminophthalic acid offers greater chemical stability and is more economical.[7][8]
- Application Example: Researchers have successfully developed a phthalic acid-based
 O'PROTAC that degrades the ERG transcription factor, an oncoprotein implicated in certain cancers, with efficacy comparable to pomalidomide-based degraders.[3][7][8]





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Caption: PROTAC mechanism using a **3-aminophthalic acid** moiety to recruit a target protein to CRBN.

Enzyme Inhibition

Foundational & Exploratory





Derivatives of **3-aminophthalic acid** have been explored as inhibitors for several classes of enzymes.

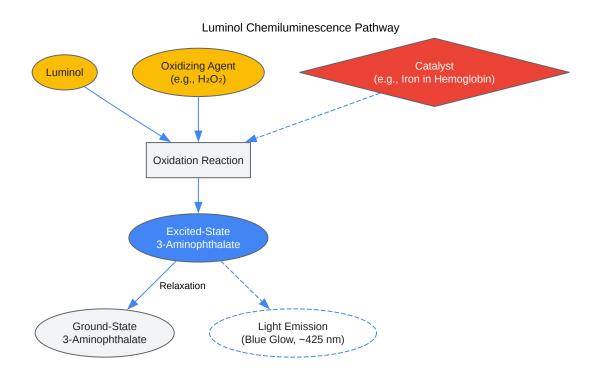
- Metallo-β-lactamase (MBL) Inhibitors: Certain derivatives have shown inhibitory activity
 against MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics. For instance,
 3,6-disubstituted analogs demonstrated significantly higher activity against IMP-1 MBL than
 earlier inhibitors.[3]
- Tyrosine Kinase Inhibitors: Phthalic acid derivatives have been designed and synthesized as
 potential anticancer agents targeting tyrosine kinases. In silico studies showed that
 isophthalic derivatives, in particular, had high binding affinities for type-2 protein kinases like
 Trkc, ABL, and VEGFR.[13]
- PARP Inhibitors: The structurally related 3-aminobenzamide moiety is a well-known pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are used in cancer therapy.[14][15] While not directly 3-aminophthalic acid, this highlights the utility of the aminobenzoyl scaffold in enzyme inhibition.

Chemiluminescence

The most classic application of **3-aminophthalic acid** is in the field of chemiluminescence.

- Luminol Reaction: **3-aminophthalic acid** is the light-emitting product (3-aminophthalate) in the oxidation of luminol.[3][5] This reaction is catalyzed by agents like the iron in hemoglobin.
- Forensic Science: In forensic investigations, a mixture of luminol and an oxidizing agent (like hydrogen peroxide) is sprayed at a crime scene. The presence of trace amounts of blood catalyzes a reaction that produces excited-state 3-aminophthalate, which then emits a characteristic blue glow (λ_{max} = 425 nm), revealing the location of the blood.[3][4][5]
- Bioassays: The derivative 3-aminophthalimide can be used as a stable, prochemiluminescent label. After coupling to a molecule of interest (e.g., insulin, nucleic acids), it can be converted to luminol with hydrazine, allowing for detection in cellular assays.[16]





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Caption: Simplified workflow of the luminol chemiluminescence reaction leading to light emission.

Summary of Research Applications



Application Area	Derivative/Co mpound	Mechanism of Action / Target	Significance	Reference(s)
Targeted Protein Degradation	3-Aminophthalic acid-based PROTACs	Binds Cereblon (CRBN) E3 Ligase to induce target degradation	Stable, economical alternative to IMiDs for cancer therapy.	[3][8]
Antibiotic Resistance	3,6-disubstituted 3-aminophthalic acid analogs	Inhibition of Metallo-β- lactamases (MBLs)	Potential to overcome bacterial resistance to β- lactam antibiotics.	[3]
Anticancer Agents	Isophthalic acid derivatives	Inhibition of Type-2 Tyrosine Kinases (e.g., ABL, VEGFR)	Potential for development of novel kinase inhibitor drugs.	[13]
Forensics & Bioassays	3-Aminophthalic acid (as luminol product)	Chemiluminesce nce upon oxidation	Ultrasensitive detection of blood; labeling in cellular assays.	[3][4]
Pharmaceutical Synthesis	3-Aminophthalic acid	Chemical intermediate/prec ursor	Key building block for drugs such as Apremilast.	[1][6][17]
Materials Science	3-Aminophthalic acid	Organic linker molecule	Synthesis of functional materials like Metal-Organic Frameworks (MOFs).	[4]

Conclusion



3-Aminophthalic acid has evolved from a well-known product of a classic chemical reaction to a highly relevant scaffold in modern medicinal chemistry and materials science. Its derivatives are at the forefront of innovative research, particularly in the development of PROTACs for targeted protein degradation, a promising strategy in oncology. The accessibility of its synthesis and the versatility of its functional groups ensure that **3-aminophthalic acid** and its derivatives will continue to be explored by researchers, leading to new discoveries in drug development, diagnostics, and beyond. This guide provides a foundational understanding for scientists looking to leverage the unique properties of this valuable chemical entity in their research endeavors.

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